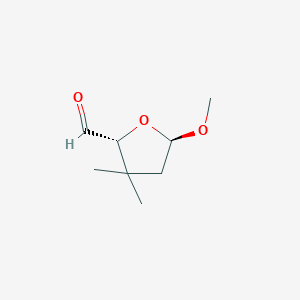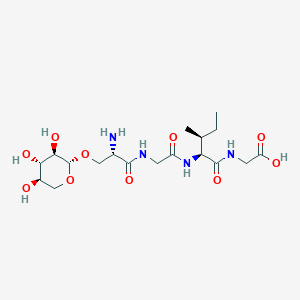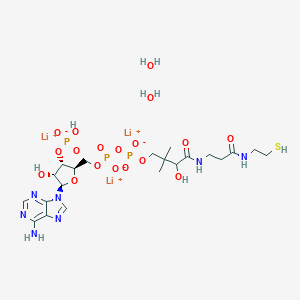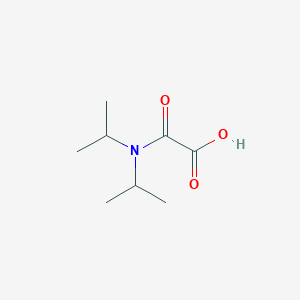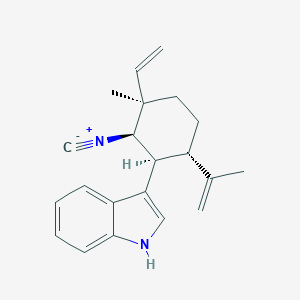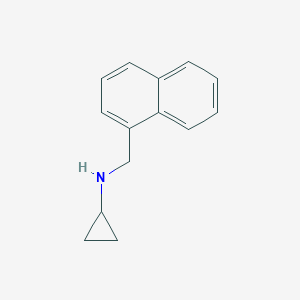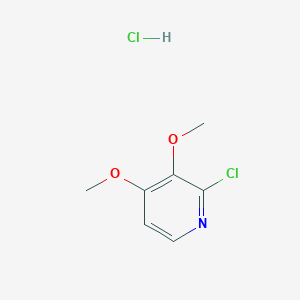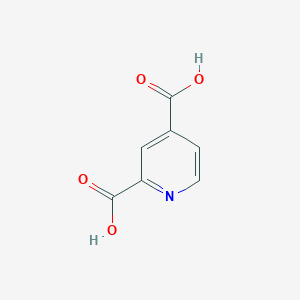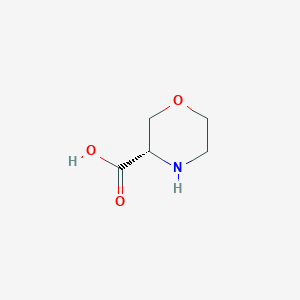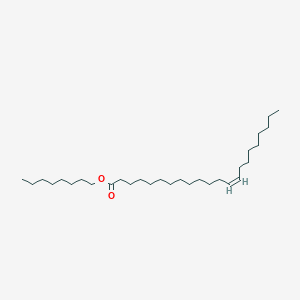
Octyl (Z)-docos-13-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl (Z)-docos-13-enoate (ODE) is a long-chain fatty acid ester that has been widely used in scientific research. This compound is known for its unique properties, which make it an ideal candidate for various applications in the field of biochemistry and physiology.
Mécanisme D'action
Octyl (Z)-docos-13-enoate is a long-chain fatty acid ester that can be hydrolyzed by various enzymes, such as lipases and esterases. The resulting products, octanol and docos-13-enoic acid, can then be metabolized by the body. Octyl (Z)-docos-13-enoate has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Octyl (Z)-docos-13-enoate has been shown to have various biochemical and physiological effects. It has been shown to increase insulin sensitivity in adipocytes, which may have implications for the treatment of type 2 diabetes. Octyl (Z)-docos-13-enoate has also been shown to have anti-inflammatory properties, which may be beneficial for the treatment of inflammatory diseases, such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
Octyl (Z)-docos-13-enoate has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available. It is also stable and can be stored for long periods of time. However, Octyl (Z)-docos-13-enoate has some limitations. It is insoluble in water, which can make it difficult to work with in aqueous solutions. It is also a relatively large molecule, which can limit its bioavailability in vivo.
Orientations Futures
There are several future directions for research involving Octyl (Z)-docos-13-enoate. One area of research could be the development of new methods for synthesizing Octyl (Z)-docos-13-enoate that are more efficient and environmentally friendly. Another area of research could be the study of the pharmacokinetics and pharmacodynamics of Octyl (Z)-docos-13-enoate in vivo. Additionally, the anti-inflammatory properties of Octyl (Z)-docos-13-enoate could be further investigated for their potential use in the treatment of inflammatory diseases.
Méthodes De Synthèse
Octyl (Z)-docos-13-enoate can be synthesized by the esterification of octanol and docos-13-enoic acid. This reaction can be catalyzed by the use of acid catalysts, such as sulfuric acid or hydrochloric acid. The reaction is carried out by refluxing the reactants in a solvent, such as toluene or hexane, for several hours. The resulting product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
Octyl (Z)-docos-13-enoate has been widely used in scientific research as a model compound for the study of the metabolism of long-chain fatty acid esters. It has been used in studies involving lipolysis, lipid metabolism, and fatty acid transport. Octyl (Z)-docos-13-enoate has also been used as a substrate for various enzymes, such as lipases and esterases, to study their properties and mechanisms of action.
Propriétés
Numéro CAS |
19773-58-1 |
|---|---|
Nom du produit |
Octyl (Z)-docos-13-enoate |
Formule moléculaire |
C30H58O2 |
Poids moléculaire |
450.8 g/mol |
Nom IUPAC |
octyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C30H58O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28-30(31)32-29-27-25-10-8-6-4-2/h14-15H,3-13,16-29H2,1-2H3/b15-14- |
Clé InChI |
MQIFQWJBRAGLBF-PFONDFGASA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCC |
Autres numéros CAS |
19773-58-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



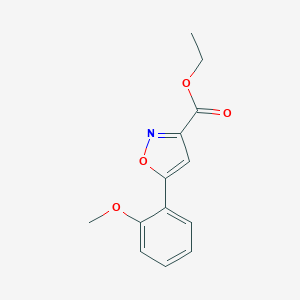
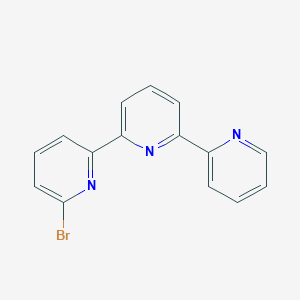
![Furo[2,3-b]pyridine-2-carbonitrile](/img/structure/B24931.png)
